molecular formula C19H13BrN6O B10925628 2-{3-[(3-bromophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{3-[(3-bromophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10925628
M. Wt: 421.2 g/mol
InChI Key: CUEDNZGUOIAZAK-UHFFFAOYSA-N
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Description

2-{3-[(3-bromophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that features a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-{3-[(3-bromophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactionsCommon reagents used in these reactions include bromine, phenol derivatives, and various catalysts to facilitate the formation of the desired bonds .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:

Properties

Molecular Formula

C19H13BrN6O

Molecular Weight

421.2 g/mol

IUPAC Name

4-[3-[(3-bromophenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13BrN6O/c20-14-5-2-6-15(8-14)27-10-12-3-1-4-13(7-12)17-23-19-16-9-22-24-18(16)21-11-26(19)25-17/h1-9,11H,10H2,(H,22,24)

InChI Key

CUEDNZGUOIAZAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4)COC5=CC(=CC=C5)Br

Origin of Product

United States

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